molecular formula C21H14FN3O3 B302926 N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Número de catálogo B302926
Peso molecular: 375.4 g/mol
Clave InChI: ARPANVLWYNMEIP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has been widely utilized in scientific research for its potential therapeutic applications. This compound has been studied for its ability to inhibit the activity of 5-lipoxygenase-activating protein (FLAP), a protein that is involved in the production of leukotrienes, which are inflammatory mediators.

Mecanismo De Acción

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor works by inhibiting the activity of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that are produced by leukocytes and are involved in the pathogenesis of various diseases. The inhibition of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide activity leads to a decrease in the production of leukotrienes, which in turn leads to a decrease in inflammation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of leukotrienes and to decrease inflammation in various disease models. N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has also been shown to decrease airway hyperresponsiveness and to improve lung function in asthma and COPD models. Additionally, N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to decrease the severity of colitis in IBD models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in lab experiments has several advantages. It has been shown to have a high degree of selectivity for N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, which makes it a useful tool for studying the role of leukotrienes in various disease models. Additionally, N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor is that it has a relatively short half-life, which may limit its effectiveness in certain disease models.

Direcciones Futuras

There are several future directions for the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in scientific research. One potential direction is the development of more potent and selective N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitors. Additionally, the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in combination with other therapeutic agents may lead to improved efficacy in the treatment of various diseases. Furthermore, the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in clinical trials may lead to the development of novel therapeutic agents for the treatment of asthma, COPD, and IBD.

Métodos De Síntesis

The synthesis of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor involves the reaction of 3-pyridinemethanol with 4-fluorobenzoyl chloride to form 4-fluorophenyl-3-pyridinemethanol. This intermediate is then reacted with isatoic anhydride to form N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.

Aplicaciones Científicas De Investigación

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The inhibition of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide activity leads to a decrease in the production of leukotrienes, which are known to be involved in the pathogenesis of these diseases. Several preclinical studies have shown promising results in the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor as a potential therapeutic agent.

Propiedades

Nombre del producto

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Fórmula molecular

C21H14FN3O3

Peso molecular

375.4 g/mol

Nombre IUPAC

N-(4-fluorophenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide

InChI

InChI=1S/C21H14FN3O3/c22-15-4-6-16(7-5-15)24-19(26)14-3-8-17-18(10-14)21(28)25(20(17)27)12-13-2-1-9-23-11-13/h1-11H,12H2,(H,24,26)

Clave InChI

ARPANVLWYNMEIP-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)F

SMILES canónico

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.